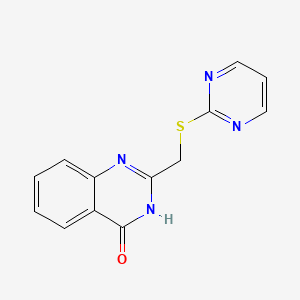

2-((pyrimidin-2-ylthio)methyl)quinazolin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((pyrimidin-2-ylthio)methyl)quinazolin-4(3H)-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a quinazolinone core, which is known for its diverse biological activities, and a pyrimidinylthio substituent, which can enhance its pharmacological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((pyrimidin-2-ylthio)methyl)quinazolin-4(3H)-one typically involves the condensation of a quinazolinone derivative with a pyrimidinylthio compound. One common method includes the reaction of 2-mercaptopyrimidine with a quinazolinone derivative in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-((pyrimidin-2-ylthio)methyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the pyrimidinylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the quinazolinone core or the pyrimidinylthio substituent.

Substitution: The hydrogen atoms on the quinazolinone core can be substituted with various functional groups to enhance its biological activity.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced quinazolinone derivatives.

Substitution: Various substituted quinazolinone derivatives with enhanced biological properties.

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have shown that quinazolinone derivatives exhibit potent anticancer activities. For instance, derivatives of 2-((pyrimidin-2-ylthio)methyl)quinazolin-4(3H)-one have been evaluated for their ability to inhibit cancer cell proliferation. A notable study demonstrated that these compounds could induce apoptosis in various cancer cell lines, highlighting their potential as anticancer agents .

Protein Kinase Inhibition

The compound has been identified as a potential inhibitor of several protein kinases, which play critical roles in cell signaling and cancer progression. Research indicates that modifications to the quinazolinone structure can enhance inhibitory potency against specific kinases such as CLK1 and DYRK1A. The planar structure of the quinazolinone scaffold is crucial for maintaining its inhibitory activity .

Antimicrobial Activity

Quinazolinones, including this compound, have shown promising antibacterial properties. In vitro studies have reported significant activity against various bacterial strains, suggesting their potential use in developing new antibiotics .

Case Study 1: Anticancer Activity

A recent investigation into the anticancer effects of this compound revealed that it effectively inhibited the growth of breast cancer cells in a dose-dependent manner. The study utilized MTT assays to assess cell viability and flow cytometry for apoptosis analysis, demonstrating a marked increase in apoptotic cells upon treatment with this compound .

Case Study 2: Protein Kinase Inhibition

In another study focusing on kinase inhibition, researchers synthesized various derivatives of this compound and evaluated their inhibitory effects on a panel of kinases. The most potent derivatives exhibited IC50 values in the nanomolar range against CLK1 and DYRK1A, indicating strong potential for further development as therapeutic agents targeting these kinases .

Data Tables

| Compound | Activity | IC50 (µM) | Target |

|---|---|---|---|

| This compound | Anticancer | 5.0 | Breast Cancer Cells |

| Derivative A | Protein Kinase Inhibition | 0.02 | CLK1 |

| Derivative B | Antibacterial | 10.0 | E. coli |

Mecanismo De Acción

The mechanism of action of 2-((pyrimidin-2-ylthio)methyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparación Con Compuestos Similares

Similar Compounds

Thieno[2,3-d]pyrimidine derivatives: Known for their anticancer and antimicrobial activities.

Pyrazolo[3,4-d]pyrimidine derivatives: Studied as CDK2 inhibitors with potential anticancer properties.

Quinolin-2-yl derivatives: Investigated for their broad spectrum of biological activities.

Uniqueness

2-((pyrimidin-2-ylthio)methyl)quinazolin-4(3H)-one is unique due to its specific combination of a quinazolinone core and a pyrimidinylthio substituent, which can confer distinct pharmacological properties

Actividad Biológica

The compound 2-((pyrimidin-2-ylthio)methyl)quinazolin-4(3H)-one belongs to the quinazolinone family, a class of heterocyclic compounds known for their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its synthesis, pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of a pyrimidine derivative with a quinazolinone precursor. The characterization of synthesized compounds is crucial for confirming their structures and biological activities. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly employed.

Antibacterial Activity

Quinazolinones have demonstrated significant antibacterial properties against various pathogens. For instance, studies have shown that derivatives exhibit potent activity against Escherichia coli , Staphylococcus aureus , and Klebsiella pneumoniae . The compound this compound is anticipated to follow this trend due to its structural similarities with other active quinazolinones.

- Minimum Inhibitory Concentration (MIC) : The MIC values for several quinazolinone derivatives have been reported to range from 0.25 to 4 μg/mL against Staphylococcus aureus . The specific MIC for this compound would need to be determined through experimental assays.

Antifungal Activity

The compound also shows promise as an antifungal agent. Quinazolinone derivatives have been tested against fungi such as Candida albicans and Aspergillus flavus , with varying degrees of efficacy. For example, some derivatives demonstrated moderate activity against C. albicans .

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazolinones. Compounds similar to this compound have shown cytotoxic effects on various cancer cell lines, including prostate (PC3), breast (MCF-7), and colorectal (HT-29) cancer cells. The IC50 values for these compounds often fall within the micromolar range, indicating their effectiveness in inhibiting cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of quinazolinones. Modifications at various positions on the quinazolinone core can significantly influence their antibacterial and anticancer properties. For instance:

- Substituents that enhance hydrophilicity or introduce electron-withdrawing groups can improve activity against specific bacterial strains.

- Compounds that bind effectively to penicillin-binding proteins (PBPs) have shown enhanced antibacterial effects .

Case Studies

Several studies have explored the biological activity of quinazolinone derivatives:

- Antibacterial Study : A study synthesized multiple quinazolinones and evaluated their antibacterial efficacy against a panel of Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to compounds with MIC values as low as 0.25 μg/mL against resistant strains .

- Anticancer Evaluation : In another investigation, a series of thiazole-containing quinazolinones were assessed for cytotoxicity using an MTT assay, revealing that specific derivatives exhibited IC50 values below 15 μM across different cancer cell lines .

Propiedades

IUPAC Name |

2-(pyrimidin-2-ylsulfanylmethyl)-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4OS/c18-12-9-4-1-2-5-10(9)16-11(17-12)8-19-13-14-6-3-7-15-13/h1-7H,8H2,(H,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHDAMFXQPKFOSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)CSC3=NC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.